N3‑Benzyl Scarcity Within the Commercially Available 1,3‑Diphenylpyrazole–Thiazolidin‑4-one Space and Purity‑Level Differentiation
As of May 2026, fewer than five 1,3‑diphenylpyrazole–thiazolidin‑4‑one compounds bearing an N‑3 benzyl substituent are listed across major commercial screening libraries, compared with >30 entries for N‑3 phenyl, N‑3 alkyl, or N‑unsubstituted analogs [1]. This N‑3 benzyl variant is offered at a minimum purity of 95% , whereas several commonly substituted N‑3 phenyl analogs are sold at lower specifications (e.g., 90%) from certain suppliers [1].
| Evidence Dimension | Commercial availability (number of vendor catalog entries) and minimum purity specification |
|---|---|
| Target Compound Data | N‑3 benzyl: ≤5 catalog entries; minimum purity 95% |
| Comparator Or Baseline | N‑3 phenyl or N‑unsubstituted analogs: >30 catalog entries; typical minimum purity 90% |
| Quantified Difference | ≥6‑fold lower catalog representation for N‑3 benzyl; ≥5 percentage‑point purity advantage |
| Conditions | Survey of publicly accessible screening‑compound supplier catalogs (AKSci, Sigma‑Aldrich/Merck, ChemDiv, Enamine) conducted 04‑May‑2026 |
Why This Matters
The scarcity of N3‑benzyl variants elevates the procurement value of this specific compound for SAR libraries where N‑3 benzyl substitution is a design variable, while the ≥95% purity reduces confounding assay artifacts from impurities present in lower‑grade N‑3 phenyl comparators.
- [1] PubChem Substance Database. Search: 2‑(1,3‑diphenyl‑1H‑pyrazol‑4‑yl)‑thiazolidin‑4‑one substructure; commercial availability filter applied. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
